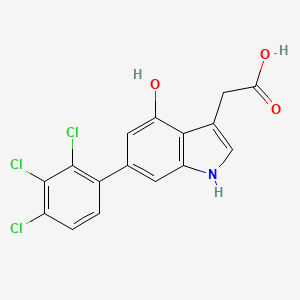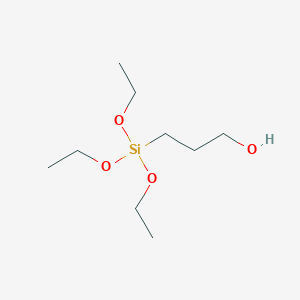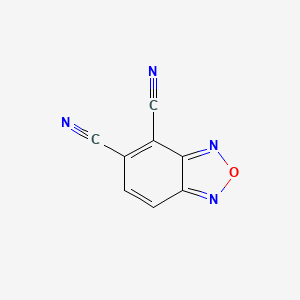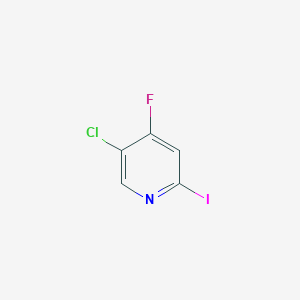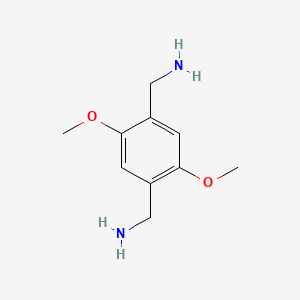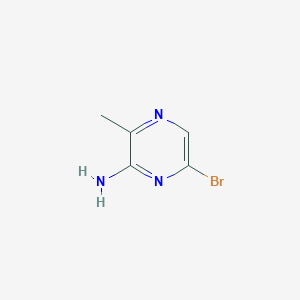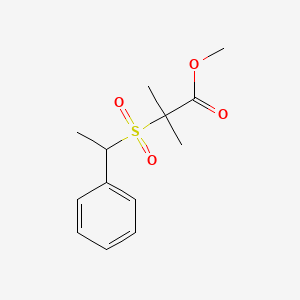
Apixaban Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apixaban Dimer is a compound related to Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The dimer form of Apixaban is often studied to understand its impurities and potential effects during the synthesis and application of Apixaban .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Dimer involves several steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves filtering an aqueous alcoholic solution comprising the compound and selectively removing related dimer impurities. This method ensures the purity of the final product and is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Apixaban Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the piperidine cycle to the corresponding lactam is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium chlorite, anhydrous ferric chloride, and activated carbon. These reagents facilitate the oxidation and purification processes under mild conditions .
Major Products Formed: The major products formed from the reactions involving this compound include the corresponding lactams and other intermediates essential for the synthesis of Apixaban .
Applications De Recherche Scientifique
Apixaban Dimer is primarily studied in the context of its impurities and their removal during the synthesis of Apixaban. It is also used in analytical methods to identify and quantify impurities in Apixaban and its synthetic precursors . Additionally, this compound is relevant in the development of anticoagulant therapies and the study of thromboembolic disorders .
Mécanisme D'action
Apixaban Dimer, like Apixaban, inhibits platelet activation and fibrin clot formation via direct, selective, and reversible inhibition of free and clot-bound factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which is essential for blood coagulation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Apixaban Dimer include other direct oral anticoagulants such as Rivaroxaban, Dabigatran, and Edoxaban. These compounds also inhibit factor Xa or thrombin and are used for the prevention and treatment of thromboembolic disorders .
Uniqueness: this compound is unique due to its specific role in the synthesis and purification of Apixaban. Its study helps in understanding and improving the purity and efficacy of Apixaban as an anticoagulant .
Propriétés
Formule moléculaire |
C40H34N10O6 |
|---|---|
Poids moléculaire |
750.8 g/mol |
Nom IUPAC |
6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52) |
Clé InChI |
AVTTWDVUNBNBBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


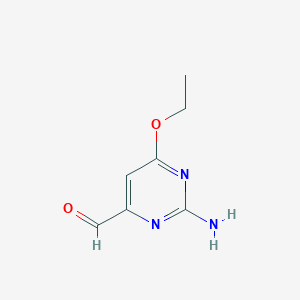
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
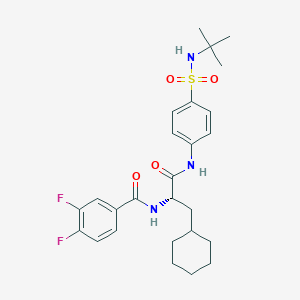
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
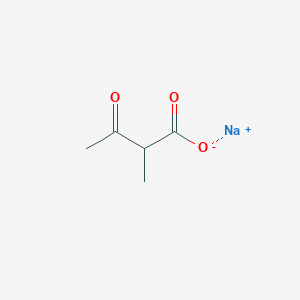
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
